Cholesteryl linoleate
Overview
Description
Cholesteryl linoleate is a cholesteryl ester formed by the esterification of cholesterol with linoleic acid. It is a significant component of low-density lipoprotein (LDL) and plays a crucial role in the transport and storage of cholesterol in the body . This compound is known for its involvement in various biological processes, including lipid metabolism and cellular signaling.
Mechanism of Action
Target of Action
Cholesteryl Linoleate, also known as Cholesterol Linoleate, primarily targets Lipase 3 in yeast . Lipase 3 is an enzyme that plays a crucial role in the hydrolysis of fats. In addition, it has been shown to stimulate human umbilical vein endothelial cells (HUVECs) to bind human peripheral blood mononuclear cells as well as monocyte-like U937 cells .
Mode of Action
This compound interacts with its targets by being taken up by lysosomes and hydrolyzed to release cholesterol from the esters . This process is part of the body’s mechanism to store and transport large quantities of cholesterol between organs and tissues, and to avoid toxicity of excess cellular cholesterol .
Biochemical Pathways
It is known that the compound is part of the class of organic compounds known as cholesteryl esters, which contain an esterified cholestane moiety . These compounds reside in the hydrophobic cores of circulating lipoproteins and intracellular lipid droplets .
Pharmacokinetics
It is known that receptor-ldl complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .
Result of Action
The molecular and cellular effects of this compound’s action are context-dependent. Oxidized fatty acyl chains in this compound can be hydrolyzed and re-esterified, thus seeding oxidized moieties into phospholipids . These oxidized phospholipids have different biological activities from this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that this compound exhibits activity against the multidrug-resistant S. epidermidis and a P. aeruginosa strain . Its effectiveness in killing these strains was less than that of stearic acid and palmitic acid , suggesting that the compound’s action may be influenced by the presence of other compounds in the environment.
Biochemical Analysis
Biochemical Properties
Cholesteryl linoleate interacts with various enzymes, proteins, and other biomolecules. Post-synthetic, or epilipidomic, oxidative modifications of this compound are mediated by specialized enzymes, chief among them are lipoxygenases, and by free radical oxidation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces expression of both TFG-β and TGF-β receptor type I in human U937 promonocytic cells .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound exhibits activity against certain strains of bacteria at physiological concentrations as found in nasal fluid .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that ACAT2 and monounsaturated cholesteryl esters promote atherosclerosis . Deletion of the ACAT2 gene prevented atherosclerosis for up to 30 weeks in certain mouse models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a part of the cholesterol esterification process, a mechanism the body uses to store and transfer cholesterol .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It resides in hydrophobic cores of circulating lipoproteins and intracellular lipid droplets .
Subcellular Localization
The subcellular localization of this compound is primarily within the hydrophobic cores of circulating lipoproteins and intracellular lipid droplets . This localization affects its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl linoleate can be synthesized through the esterification of cholesterol with linoleic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl linoleate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include free radicals and enzymes like lipoxygenases.
Hydrolysis: Acidic or enzymatic conditions are typically used for hydrolysis reactions.
Major Products:
Oxidation: Oxidized cholesteryl esters (OxCEs) with various biological activities.
Hydrolysis: Free cholesterol and linoleic acid.
Scientific Research Applications
Cholesteryl linoleate has numerous applications in scientific research, including:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in lipid metabolism and cellular signaling.
Medicine: Investigated for its involvement in cardiovascular diseases and atherosclerosis.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Comparison with Similar Compounds
Cholesteryl linoleate is part of a broader class of cholesteryl esters, which include:
Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.
Cholesteryl palmitate: Formed by the esterification of cholesterol with palmitic acid.
Cholesteryl arachidonate: Formed by the esterification of cholesterol with arachidonic acid.
This compound is unique due to its polyunsaturated fatty acid component, linoleic acid, which makes it more susceptible to oxidation and thus plays a distinct role in lipid metabolism and cardiovascular health .
Properties
CAS No. |
604-33-1 |
---|---|
Molecular Formula |
C45H76O2 |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38?,39?,40-,41?,42?,44+,45-/m1/s1 |
InChI Key |
NAACPBBQTFFYQB-HNZPGTTISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
604-33-1 | |
Synonyms |
cholesteryl linoleate cholesteryl linoleate, (E,E)-isomer cholesteryl linoleate, (E,Z)-isomer cholesteryl linoleate, (Z,E)-isomer cholesteryl linolelaidate cholesteryl trans-9-trans-12-octadecadienoate CLOH |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cholesteryl Linoleate has a molecular formula of C45H76O2 and a molecular weight of 649.1 g/mol.
A: Yes, researchers have used various spectroscopic techniques to study this compound. For example, studies have used 13C NMR to investigate the molecular dynamics of lipids in human plasma high-density lipoproteins, including this compound []. Additionally, HPLC with UV monitoring at 232 nm, a wavelength characteristic for conjugated dienes with vicinal hydroxyl function, has been used to detect and quantify Cholesteryl hydroxyoctadecadienoates (CHODES), oxidation products of this compound [].
A: this compound, being an unsaturated ester, is susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen and light []. Studies have shown that its oxidation leads to the formation of hydroperoxides, epoxides, and other degradation products, which can affect its stability and properties [, , , ]. The rate of oxidation is influenced by factors such as temperature, oxygen availability, and the presence of antioxidants [, , , , ].
A: Research using mixed monolayers reveals that this compound interacts with other lipids, impacting its surface properties. The amount of this compound incorporated into the monolayer depends on its solubility in the other lipids present and the surface pressure applied. Notably, even at moderate surface pressures, this compound tends to be extruded from the monolayer into a bulk phase [].
A: Studies indicate that macrophages struggle to effectively hydrolyze the breakdown products of extensively oxidized this compound. These products, including cholesteryl ester aldehydes, are found in atherosclerotic lesions. Their inefficient degradation and potential to interact with proteins may contribute to the formation of ceroid, an insoluble lipid-protein complex characteristic of atherosclerotic plaques [].
A: Yes, research suggests that oxidized this compound (oxCL) can stimulate human umbilical vein endothelial cells (HUVECs) to bind monocytes, a critical step in atherogenesis. Specifically, components of oxCLs like 9-oxononanoyl cholesterol (9-ONC) and this compound hydroperoxides have been shown to promote this adhesion. This process involves endothelial connecting segment-1 and the activation of protein kinase C and mitogen-activated protein kinase pathways [].
A: While this compound itself is not typically considered a catalyst, its presence and oxidation state can influence enzymatic reactions. For instance, the enzyme 15-lipoxygenase (15-LOX) can act upon this compound, leading to the formation of oxidized this compound products [].
ANone: While specific examples of computational studies focusing exclusively on this compound were not found within the provided papers, the complex nature of lipid oxidation and the identification of specific regioisomers in studies utilizing techniques like HPLC suggest that computational chemistry and modeling approaches, such as molecular dynamics simulations and density functional theory calculations, could be valuable in further understanding its oxidation behavior, interactions with enzymes like 15-LOX, and the formation of specific oxidation products.
A: The degree of unsaturation in the fatty acid chain plays a significant role in the oxidation susceptibility of Cholesteryl esters. Studies comparing this compound (containing two double bonds) with Cholesteryl Oleate (containing one double bond) and Cholesteryl Stearate (saturated) show that this compound is most susceptible to oxidation, followed by Cholesteryl Oleate, while Cholesteryl Stearate is the most stable [, ]. This highlights the role of double bonds as sites for radical attack during oxidation.
ANone: The provided research papers primarily focus on the biochemical and biophysical properties of this compound, its role in lipid metabolism and oxidation, and its implications in atherosclerosis. Detailed information on its pharmacokinetics and pharmacodynamics was not within the scope of these studies.
A: Researchers have utilized cultured cells, including human fibroblasts and mouse peritoneal macrophages, to investigate the metabolism of this compound. These models have been instrumental in understanding processes like receptor-mediated uptake, lysosomal hydrolysis, and the impact of oxidation on this compound processing [, , , , ].
A: While the provided papers do not detail specific in vivo experiments focusing solely on this compound and atherosclerosis, researchers have utilized animal models, including rats and pigs, to study lipoprotein metabolism and the development of atherosclerotic lesions. These studies involve dietary manipulations, such as high-cholesterol diets, to induce atherosclerotic changes and analyze the lipid composition in plasma and tissues [, , , , , ].
ANone: Information concerning resistance mechanisms or cross-resistance related to this compound was not found in the provided research articles.
ANone: The provided papers primarily focus on the biochemical and biophysical aspects of this compound. Extensive toxicological data was not presented within the scope of these studies.
ANone: The studies provided focus on the role of this compound in lipid metabolism and oxidation, not its use as a target for drug delivery.
A: Research suggests that monitoring specific this compound oxidation products, like cholesteryl hydroxyoctadecadienoates (CHODES), in vascular tissue could provide insights into the extent of lipid peroxidation, potentially serving as a marker for atherosclerosis progression [].
A: Yes, studies on beta-thalassemia patients have shown a correlation between a lower CL/CO ratio and the clinical severity of the disease. This suggests that the CL/CO ratio could be a potential marker for assessing the severity of the condition and the degree of oxidative damage to lipoproteins [, ].
A: Various techniques are used to analyze this compound. Gas chromatography (GC) has been employed to determine the fatty acid composition of cholesterol esters, including this compound [, , ]. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), allows for the separation and identification of this compound and its oxidized derivatives, such as hydroperoxides and hydroxyoctadecadienoates [, , , , ]. Thin-layer chromatography (TLC) is another technique used for separating and analyzing this compound and related lipid components [, , , ].
A: While the provided research articles do not delve into specific dissolution and solubility studies of this compound, its properties as a hydrophobic lipid suggest limited solubility in aqueous environments. Its incorporation into lipoproteins like LDL and HDL is crucial for its transport and utilization within the body [, , , ].
ANone: The provided research articles focus on the biological roles and chemical properties of this compound, not its use as a drug or therapeutic agent. Therefore, these aspects were not addressed within the scope of these studies.
ANone: Although not explicitly stated, the research presented in the papers relies on a robust infrastructure and resources, including:
- Cell culture facilities: For conducting in vitro studies using various cell lines [, , , , ].
- Animal facilities: For conducting in vivo studies using animal models [, , , , , ].
- Analytical instrumentation: Access to sophisticated analytical instruments such as HPLC, GC, MS, and NMR is crucial for characterizing and quantifying this compound, its oxidation products, and other related lipids [, , , , , , , , , , ].
A: Early research, as exemplified by studies in the 1960s [, ], laid the groundwork for understanding the basic properties and composition of this compound in lipoproteins. Subsequent investigations, utilizing techniques like cell culture and advanced analytical methods, have provided deeper insights into the mechanisms of this compound uptake, hydrolysis, and its susceptibility to oxidation [, , , , ]. The identification of specific this compound oxidation products, such as CHODES, and their potential link to atherosclerotic lesion development represent significant milestones in understanding the role of this lipid in cardiovascular disease [].
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